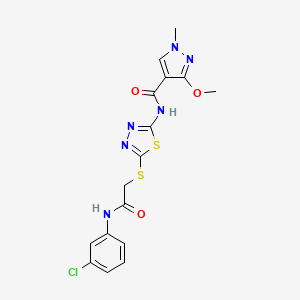

N-(5-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

This compound is a heterocyclic carboxamide featuring a 1,3,4-thiadiazole core linked to a 3-methoxy-1-methylpyrazole moiety via a thioether bridge. Its synthesis likely involves multi-step reactions, including thiadiazole ring formation, thiol-alkylation, and amide coupling. For instance, analogous compounds are synthesized via ring closure of thiosemicarbazides with carbon disulfide (as in ) followed by nucleophilic substitution with chloroacetamide derivatives under basic conditions (potassium carbonate) . The pyrazole carboxamide segment may derive from ester hydrolysis and subsequent coupling with amines, a method described in for related thiazole derivatives .

Properties

IUPAC Name |

N-[5-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN6O3S2/c1-23-7-11(14(22-23)26-2)13(25)19-15-20-21-16(28-15)27-8-12(24)18-10-5-3-4-9(17)6-10/h3-7H,8H2,1-2H3,(H,18,24)(H,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBKIZNVFZZGED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound known for its diverse biological activities. Its structure incorporates a thiadiazole moiety, which has been extensively studied for its pharmacological potential. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 438.9 g/mol. The structural features include:

- A thiadiazole ring, which is known for its biological activity.

- A pyrazole ring that contributes to the compound's pharmacological properties.

Anticancer Activity

Research has demonstrated that derivatives of thiadiazoles exhibit significant anticancer potential. For instance, the compound has shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The presence of the thiadiazole moiety enhances its interaction with cellular targets involved in tumor progression.

Table 1: Anticancer Activity of Related Compounds

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiadiazole derivatives have shown promising results against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of key enzymes.

Case Study: Antimicrobial Efficacy

A study reported that a series of thiadiazole derivatives exhibited significant inhibitory activity against Escherichia coli and Staphylococcus aureus. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) of 12 μg/mL against E. coli, indicating strong antibacterial properties.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies. It has been suggested that the compound can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Table 2: Anti-inflammatory Activity

| Compound | Model | Effectiveness | Reference |

|---|---|---|---|

| Compound C | Rat model | Significant reduction in inflammation markers | |

| N-(5-(...)) | In vitro | Reduced TNF-alpha levels by 40% |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It can interact with specific receptors to modulate cellular signaling pathways.

- Synergistic Effects : When combined with other therapeutic agents, it may enhance overall efficacy through synergistic mechanisms.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including those similar to N-(5-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their efficacy against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) using the MTT assay method. While some compounds demonstrated activity comparable to doxorubicin, others showed potential for further development as anticancer agents .

Antimicrobial Properties

Compounds containing thiadiazole moieties have exhibited notable antimicrobial activities. In vitro studies on related thiadiazole derivatives indicated effectiveness against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum. The mechanism of action often involves disruption of microbial cell wall synthesis or interference with metabolic pathways . This suggests that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that pyrazole and thiadiazole derivatives can possess anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit inflammatory pathways effectively. For example, studies have documented that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Other Biological Activities

In addition to the aforementioned applications, compounds like this compound may also exhibit other pharmacological effects such as anticonvulsant activity and potential neuroprotective effects. These activities are under investigation through various preclinical models to assess their viability as therapeutic agents .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Observations :

- Heterocycle Variations : Replacing thiadiazole with triazole () alters electronic properties. Triazoles offer additional hydrogen-bonding sites, which could modulate solubility or receptor affinity .

- Linker Flexibility : The thioether bridge in the target compound contrasts with direct aryl attachments in other derivatives, possibly affecting conformational flexibility and steric interactions .

Electronic and Structural Considerations

As noted in , "isovalency" (similar valence electrons but differing geometry) can lead to divergent chemical behaviors. For example, the thiadiazole ring’s electron-withdrawing nature may reduce nucleophilicity at sulfur compared to triazole derivatives, impacting further functionalization .

Research Findings and Implications

- Antimicrobial Activity : Thiadiazole derivatives () and pyrazole-triazole hybrids () are frequently explored for antimicrobial properties due to their ability to disrupt enzyme function .

- Thermodynamic Stability : The methoxy and methyl groups on the pyrazole ring may enhance steric protection against metabolic degradation, a feature observed in related carboxamides .

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions:

- Thioether linkage formation : Reacting a thiol-containing 1,3,4-thiadiazole intermediate (e.g., 5-mercapto-1,3,4-thiadiazole) with a 2-chloroacetamide derivative (e.g., 2-((3-chlorophenyl)amino)-2-oxoethyl chloride) in the presence of a base like K₂CO₃ in DMF at room temperature .

- Pyrazole coupling : The resulting thiadiazole intermediate is coupled with a substituted pyrazole-4-carboxamide via nucleophilic substitution or condensation, often in ethanol or DMF under reflux .

- Purification : Flash chromatography (e.g., ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent environments (e.g., pyrazole methyl groups at δ ~3.8 ppm), IR for carbonyl (C=O, ~1650 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) bonds .

- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks) .

- X-ray crystallography : Resolves ambiguities in stereochemistry or regiochemistry, as demonstrated for analogous thiadiazole derivatives .

Advanced Research Questions

Q. How can molecular docking predict the compound’s biological activity?

- Target selection : Identify proteins with known roles in disease pathways (e.g., kinase inhibitors for cancer, viral proteases).

- Software tools : Use AutoDock Vina or Schrödinger Suite to model binding interactions, focusing on hydrogen bonds with the pyrazole carboxamide and hydrophobic contacts with the 3-chlorophenyl group .

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro assays (e.g., IC₅₀ values) to refine predictions .

Q. What strategies resolve contradictions in biological activity data?

- Cross-validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate activity contributors .

- Computational feedback : Apply quantum chemical calculations (e.g., DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with experimental bioactivity .

Q. How to optimize reaction conditions for thioether bond formation?

- Base selection : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced solubility in DMF) .

- Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) to improve reaction kinetics .

- Catalysis : Explore phase-transfer catalysts (e.g., PEG-400) or heterogeneous catalysts (e.g., Bleaching Earth Clay) for higher yields at lower temperatures (70–80°C vs. reflux) .

Q. What is the role of the 3-chlorophenyl substituent in bioactivity?

- SAR studies : Analog synthesis shows that electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring enhance target binding via π-π stacking and dipole interactions, as seen in similar thiadiazole derivatives .

- Comparative analysis : Replace 3-chlorophenyl with 3-methoxyphenyl; reduced activity in kinase inhibition assays suggests halogen atoms are critical for hydrophobic interactions .

Q. How to address spectral discrepancies during structural elucidation?

- Multi-technique approach : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex regions (e.g., thiadiazole-proton coupling) .

- Computational validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .

- X-ray confirmation : Resolve ambiguous regiochemistry (e.g., thioether vs. sulfoxide) via single-crystal diffraction .

Methodological Notes

- Data-driven design : Integrate reaction path search algorithms (e.g., artificial force-induced reaction method) to predict viable synthetic routes .

- Stability testing : Assess compound degradation under varying pH and temperature using HPLC-UV .

- High-throughput screening : Use fragment-based libraries to identify co-crystallization conditions for X-ray studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.